molecular formula C25H16Cl4N2O3 B2562014 4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[5-(2,4-dichlorophenyl)-2-furyl]methylidene}benzenecarbohydrazide CAS No. 320423-57-2

4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[5-(2,4-dichlorophenyl)-2-furyl]methylidene}benzenecarbohydrazide

Katalognummer: B2562014
CAS-Nummer: 320423-57-2
Molekulargewicht: 534.21
InChI-Schlüssel: REKSNJVIGNWDHS-VVEOGCPPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a carbohydrazide derivative featuring a 3,4-dichlorobenzyloxy substituent and an (E)-configured Schiff base linkage to a 5-(2,4-dichlorophenyl)furan moiety. Its structure combines multiple halogenated aromatic systems, which are often associated with enhanced bioactivity and binding affinity in medicinal chemistry .

Eigenschaften

IUPAC Name

N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-4-[(3,4-dichlorophenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16Cl4N2O3/c26-17-4-8-20(22(28)12-17)24-10-7-19(34-24)13-30-31-25(32)16-2-5-18(6-3-16)33-14-15-1-9-21(27)23(29)11-15/h1-13H,14H2,(H,31,32)/b30-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKSNJVIGNWDHS-VVEOGCPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)OCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)OCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[5-(2,4-dichlorophenyl)-2-furyl]methylidene}benzenecarbohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H18Cl2N2O3C_{24}H_{18}Cl_2N_2O_3. Its structure features a complex arrangement of aromatic rings and functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, it was found that the hydrazone exhibited notable inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, suggesting potent antimicrobial effects.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Case Study: MCF-7 Cell Line

In vitro studies on the MCF-7 breast cancer cell line demonstrated that treatment with the compound resulted in:

  • Inhibition of cell proliferation : A dose-dependent reduction in cell viability was observed.
  • Induction of apoptosis : Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

The biological activity of this compound can be attributed to:

  • Interaction with cellular targets : The compound may bind to specific enzymes or receptors involved in cell signaling pathways.
  • Induction of oxidative stress : It may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related derivatives:

Table 1: Structural and Functional Comparison of Selected Carbohydrazide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Synthesis Method Reference
Target Compound 3,4-dichlorobenzyloxy, 5-(2,4-dichlorophenyl)furan ~550 (estimated) Not reported (predicted anticancer activity based on analogs) Likely multi-step: condensation of hydrazide with aldehyde Inferred
7b4 () 3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl, 4-chlorophenyl 523 Not explicitly tested; structural focus on quinazoline hybrids Column chromatography (petroleum ether: ethyl acetate)
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives () 1,3,4-oxadiazole, 2,4-dichlorophenyl Varies (e.g., 351–450) Anticancer activity (IC50 = 2.46 μg/mL for liver cancer) Cyclisation with POCl3, amine reactions
4-chloro-N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide () 3,5-dibromo-2,4-dihydroxyphenyl, 4-chlorophenyl 456.5 Not reported; brominated analogs often show enhanced enzyme inhibition Condensation of hydrazide with dibromo-aldehyde

Key Observations:

Structural Variations: The target compound distinguishes itself via its furan-linked dichlorophenyl group, whereas analogs like 7b4 () prioritize quinazoline scaffolds. Halogenation patterns differ: The target compound has 3,4-dichloro and 2,4-dichloro substitutions, compared to 3,5-dibromo in . Bromine atoms may enhance lipophilicity and binding to hydrophobic enzyme pockets .

Biological Activity :

  • Oxadiazole derivatives () demonstrate selectivity against liver cancer (Hep-G2) , with IC50 values as low as 2.46 μg/mL. The target compound’s furan moiety may confer distinct selectivity profiles, warranting testing against similar cell lines .

Synthetic Approaches :

  • Most analogs (e.g., ) employ column chromatography for purification, suggesting the target compound likely requires similar methods. The use of POCl3 in cyclisation () contrasts with the target’s probable Schiff base formation .

Research Implications

  • Activity Prediction : The target compound’s multiple chlorine atoms and rigid furan scaffold may improve pharmacokinetic properties (e.g., membrane permeability) compared to less halogenated analogs .
  • Gaps in Knowledge: Direct biological data for the target compound are absent; future studies should prioritize assays against cancer cell lines (e.g., Hep-G2, MCF7) and antimicrobial targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.